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Compound of Interest

Compound Name:
3-Bromo-5-fluoro-2-

iodobenzotrifluoride

Cat. No.: B1521411 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic placement

of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. 3-Bromo-5-
fluoro-2-iodobenzotrifluoride (CAS No. 1027511-93-8) stands out as a paradigm of such

strategic design.[1][2][3] This compound is not merely an intermediate; it is a highly

functionalized building block offering chemists a trifecta of reactive handles—iodine, bromine,

and fluorine—each with distinct and exploitable chemical properties. The presence of an

electron-withdrawing trifluoromethyl (-CF3) group further modulates the electronic character of

the benzene ring, influencing reactivity and imparting desirable physicochemical properties to

derivative molecules.[4]

This guide provides an in-depth examination of 3-Bromo-5-fluoro-2-iodobenzotrifluoride,

from its fundamental properties and synthesis to its characterization and strategic applications,

particularly for professionals in drug discovery and development. The historical context for this

class of compounds lies in the systematic exploration of polyhalogenated aromatics, which are

invaluable for their utility in cross-coupling reactions and other modern synthetic

transformations.[5]

Physicochemical and Structural Data
A precise understanding of a compound's properties is the foundation of its effective

application. The key identifiers and physicochemical data for 3-Bromo-5-fluoro-2-
iodobenzotrifluoride are summarized below.
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Property Value Source

CAS Number 1027511-93-8 [1][2][3]

Molecular Formula C₇H₂BrF₄I [1][3]

Molecular Weight 368.89 g/mol [1][3]

IUPAC Name
1-bromo-5-fluoro-2-iodo-3-

(trifluoromethyl)benzene
[5]

Synonyms
Benzene, 1-bromo-5-fluoro-2-

iodo-3-(trifluoromethyl)-
[1]

InChI

InChI=1S/C7H2BrF4I/c8-5-2-

3(9)1-4(6(5)13)7(10,11,12)/h1-

2H

[5]

SMILES
C1=C(C(=C(C=C1Br)F)I)C(F)

(F)F

[Source: Inferred from

structure]

Strategic Synthesis: A Multi-Step Approach
The synthesis of a polysubstituted aromatic ring like 3-Bromo-5-fluoro-2-
iodobenzotrifluoride requires a carefully planned sequence of reactions to ensure correct

regiochemistry. While specific proprietary synthesis routes may vary, a logical and common

approach for this class of compounds involves a sequence of nitration, reduction, diazotization,

and halogenation steps, starting from a readily available precursor. A plausible synthetic

pathway is outlined below.

Conceptual Synthesis Workflow
The following diagram illustrates a potential multi-step synthesis, a common strategy for

producing complex halogenated aromatics.
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m-Fluorobenzotrifluoride

Nitration
(HNO₃/H₂SO₄)

Step 1
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(e.g., NIS, TFA)

Step 4

3-Bromo-5-fluoro-2-iodobenzotrifluoride
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Caption: Conceptual workflow for the synthesis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride.
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Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology adapted from established

synthesis methods for analogous compounds.[6][7]

Step 1: Nitration of m-Fluorobenzotrifluoride

Rationale: The trifluoromethyl group is a meta-director, and the fluorine is an ortho-, para-

director. Nitration occurs primarily at the position ortho to the fluorine and meta to the

trifluoromethyl group, yielding the desired intermediate.

Procedure:

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

Slowly add m-fluorobenzotrifluoride to the nitrating mixture, maintaining the temperature

below 10 °C.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours

until Gas Chromatography (GC) analysis shows consumption of the starting material.

Carefully pour the reaction mixture onto crushed ice and extract the product with an

organic solvent (e.g., dichloromethane).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 5-fluoro-2-nitrobenzotrifluoride.

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer

reaction, a classic method for introducing halogens onto an aromatic ring.

Procedure:

Dissolve the nitro-intermediate in ethanol.

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or

perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen
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atmosphere.

Heat the reaction mixture (if using iron) or stir under H₂ pressure until Thin Layer

Chromatography (TLC) indicates completion.

Filter the reaction mixture to remove the catalyst/iron salts.

Concentrate the filtrate to obtain 5-fluoro-2-aminobenzotrifluoride.

Step 3: Diazotization and Sandmeyer Bromination

Rationale: The Sandmeyer reaction converts the primary aromatic amine into a diazonium

salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[8]

Procedure:

Dissolve the amine from Step 2 in aqueous hydrobromic acid (HBr) and cool to 0-5 °C.

Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to

form the diazonium salt.

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas)

will be observed.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Extract the product, 2-bromo-5-fluorobenzotrifluoride, with an organic solvent.

Step 4: Regioselective Iodination

Rationale: The final iodination step must be regioselective. The directing effects of the

existing substituents (ortho-directing -F and meta-directing -CF₃ and -Br) favor iodination at

the C2 position, which is activated by the fluorine and sterically accessible. N-

Iodosuccinimide (NIS) in an acidic medium like trifluoroacetic acid (TFA) is an effective

electrophilic iodinating system.
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Procedure:

Dissolve 2-bromo-5-fluorobenzotrifluoride in trifluoroacetic acid.

Add N-Iodosuccinimide (NIS) portion-wise at room temperature.

Stir the reaction for 12-24 hours, monitoring by GC-MS.

Quench the reaction with a sodium thiosulfate solution to remove any excess iodine.

Extract the final product, 3-Bromo-5-fluoro-2-iodobenzotrifluoride, purify by column

chromatography to achieve high purity (≥97%).

Spectroscopic Characterization: A Self-Validating
System
Confirming the structure and purity of the final compound is paramount. A combination of NMR

spectroscopy and mass spectrometry provides a definitive analytical fingerprint.

¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic

region (approx. 7.0-8.0 ppm), corresponding to the two protons on the ring. The coupling

constants will be indicative of their relative positions and coupling to the fluorine atom.

¹⁹F NMR: This is a critical technique for fluorinated compounds.[9] Two distinct signals are

expected: one for the single fluorine atom on the ring and another for the -CF₃ group. The

chemical shifts and coupling patterns provide unambiguous confirmation of the fluorine

substitution pattern.

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to the

highly electronegative fluorine, iodine, and bromine atoms will be significantly shifted.

Decoupling experiments (both ¹H and ¹⁹F) can be used to simplify the spectrum and assign

the quaternary carbons.[10]

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS will show

a molecular ion peak (M⁺) corresponding to the molecular weight (368.89 g/mol ). The

isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in

~1:1 ratio) and one iodine atom, providing definitive elemental composition.
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Applications in Drug Discovery and Development
The unique substitution pattern of 3-Bromo-5-fluoro-2-iodobenzotrifluoride makes it a

powerful building block for synthesizing complex drug candidates. The incorporation of fluorine

and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic

stability, binding affinity, and lipophilicity.[11]

Orthogonal Reactivity in Cross-Coupling Reactions
The primary utility of this compound lies in the differential reactivity of the C-I and C-Br bonds.

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck). This allows for selective, sequential

functionalization of the molecule.

First Coupling (at C-I): A reaction can be performed under mild conditions to selectively

couple a desired moiety at the C2 (iodine) position, leaving the C3 (bromine) position

untouched.

Second Coupling (at C-Br): The resulting product can then be subjected to a second,

typically more forcing, coupling reaction to introduce a different functional group at the C3

position.

This orthogonal "one-pot" or sequential approach is highly efficient for rapidly building

molecular complexity from a single, versatile starting material.

Sequential Cross-Coupling Strategy

3-Bromo-5-fluoro-2-iodobenzotrifluoride
First Coupling

(e.g., Suzuki, R¹-B(OH)₂)
Pd(0), mild conditions

Selective at C-I bond Intermediate Product
(R¹ at C2 position)

Second Coupling
(e.g., Sonogashira, R²-acetylene)
Pd(0)/Cu(I), stronger conditions

Selective at C-Br bond Complex Final Product
(R¹ at C2, R² at C3)

Click to download full resolution via product page

Caption: Orthogonal synthesis using differential halogen reactivity.
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This strategic utility makes the compound highly valuable for constructing libraries of complex

molecules for high-throughput screening in drug discovery programs. The fluorinated motifs

introduced are known to improve key drug-like properties, including:

Metabolic Stability: The C-F bond is very strong, and the -CF₃ group can block metabolically

labile sites.

Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding

interactions with protein targets.

Lipophilicity & Bioavailability: The -CF₃ group significantly increases lipophilicity, which can

enhance membrane permeability and bioavailability.[4][11]

Conclusion
3-Bromo-5-fluoro-2-iodobenzotrifluoride is more than a simple chemical intermediate; it is a

testament to the power of rational molecular design. Its carefully arranged array of functional

groups provides an exceptional platform for complex molecular architecture, particularly

through sequential, site-selective cross-coupling reactions. For researchers and scientists in

drug development, this compound offers a reliable and efficient route to novel fluorinated

molecules with potentially enhanced pharmacological profiles. Its synthesis, while requiring

careful control of regiochemistry, follows established and scalable chemical principles, ensuring

its accessibility for both research and commercial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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